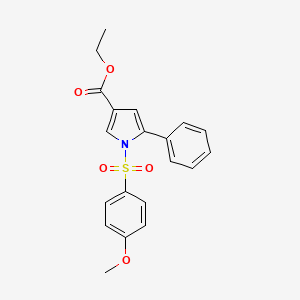

5-(4-Methoxy-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

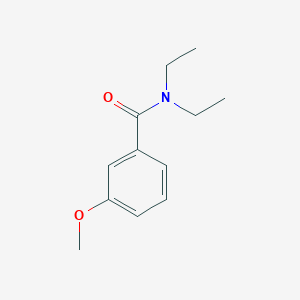

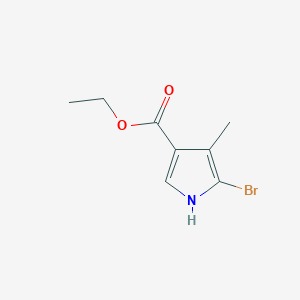

The compound “5-(4-Methoxy-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95%” is a specific organic compound. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “4-Methoxy-phenyl” part suggests a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (–O–CH3) attached to it .

Molecular Structure Analysis

The molecular structure of this compound would likely show a pyrrole ring attached to a phenyl ring via a methoxy group. The exact structure would depend on the specific locations of these attachments .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrole rings can undergo various reactions such as electrophilic substitution, and esters can be hydrolyzed under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Wissenschaftliche Forschungsanwendungen

5-(4-Methoxy-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95% is widely used as a reagent in organic synthesis and has a variety of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, such as pyrrolo[2,3-b]pyridine derivatives and pyrrolo[3,2-c]pyridine derivatives. It has also been used in the synthesis of 5-substituted 1H-pyrrole-3-carboxylic acid derivatives, which are of interest in the development of novel drugs and biological agents.

Wirkmechanismus

Target of Action

Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds often target proteins involved in inflammation and neurodegeneration, such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) .

Mode of Action

Related compounds have been shown to interact with their targets to inhibit the production of inflammatory mediators like no and tnf-α . This interaction can lead to a decrease in inflammation and neurodegeneration .

Biochemical Pathways

These pathways play crucial roles in inflammation and cell survival, and their inhibition can lead to decreased inflammation and neurodegeneration .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Vorteile Und Einschränkungen Für Laborexperimente

5-(4-Methoxy-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to handle. Furthermore, it is inexpensive and readily available. However, it is also important to note that 5-(4-Methoxy-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95% is highly toxic and should be handled with extreme caution.

Zukünftige Richtungen

Given the potential applications of 5-(4-Methoxy-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95% in the treatment of neurological disorders, there are several future directions for research. These include further investigation into the mechanism of action of 5-(4-Methoxy-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95%, as well as studies into its potential therapeutic effects. Additionally, further research into the synthesis and purification of 5-(4-Methoxy-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95% is needed to improve its availability and cost-effectiveness. Finally, further research into the safety and toxicity of 5-(4-Methoxy-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95% is needed to ensure its safe use in laboratory experiments.

Synthesemethoden

5-(4-Methoxy-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95% can be synthesized in a two-step reaction. The first step involves the reaction of 4-methoxyphenol with ethyl formate in the presence of an acid catalyst to form 4-(ethoxycarbonyl)phenol. The second step involves the reaction of 4-(ethoxycarbonyl)phenol with 1H-pyrrole-3-carboxylic acid in the presence of a base catalyst to form 5-(4-Methoxy-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95%.

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-18-14(16)11-8-13(15-9-11)10-4-6-12(17-2)7-5-10/h4-9,15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNVNPHWUCANPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)

![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)

![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335086.png)